1-[3-(2-Thienyl)phenyl]ethanone
Description
1-[3-(2-Thienyl)phenyl]ethanone is an aromatic ketone featuring a phenyl ring substituted with a thiophene (thienyl) group at the meta position. The thienyl group introduces unique electronic and steric properties, which may influence reactivity, solubility, and biological activity. Below, we systematically compare this compound with its closest analogs based on substituent effects, biological activity, synthetic utility, and physicochemical properties.
Properties
IUPAC Name |
1-(3-thiophen-2-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYKXKHILRAKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 1-[3-(2-Thienyl)phenyl]ethanone, this method involves coupling 3-bromoacetophenone with 2-thienylboronic acid under palladium catalysis.
Reaction Conditions
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) chloride with 1,1'-bis(diphenylphosphino)ferrocene [PdCl₂(dppf)].
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Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) to facilitate transmetalation.
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Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF) at reflux (80–100°C).
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Yield : Analogous reactions report yields of 59–68% for related ethanone derivatives.
Mechanistic Insights
The palladium catalyst oxidatively adds to 3-bromoacetophenone, forming a Pd(II) intermediate. Transmetalation with the thienylboronic acid followed by reductive elimination yields the coupled product. The acetyl group remains intact under these conditions due to its stability toward palladium complexes.
Negishi Coupling
Negishi coupling employs organozinc reagents to form carbon-carbon bonds. Here, 3-bromoacetophenone reacts with 2-thienylzinc bromide in the presence of a palladium catalyst.
Reaction Conditions
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Solvent : THF at ambient temperature or mild heating (25–50°C).
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Additives : Anhydrous conditions and argon atmosphere to prevent reagent decomposition.
Advantages
Organozinc reagents exhibit higher functional group tolerance compared to boronic acids, minimizing side reactions involving the ketone moiety. For example, a related synthesis of 1-[4-(methylthio)phenyl]-2-phenylethanone achieved 68% yield using Pd(PPh₃)₄ and zinc reagents.
Nucleophilic Aromatic Substitution via Metallated Thiophene
Thiophene metallation, as described in patent US6639083B1, generates a nucleophilic thienylsodium species. This intermediate reacts with 3-iodophenyl ethanone in a nucleophilic aromatic substitution (NAS) reaction.
Procedure
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Metallation : Thiophene is treated with sodium dispersion in THF at 0°C in the presence of α-methylstyrene, yielding thienylsodium.
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Electrophilic Quenching : The thienylsodium attacks 3-iodophenyl ethanone, displacing iodide to form the thienyl-phenyl bond.
Key Parameters
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Temperature : 0–25°C to stabilize the sodium intermediate.
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Yield : Similar NAS reactions with iodobenzene derivatives report yields exceeding 77%.
Challenges
The electron-withdrawing acetyl group activates the phenyl ring toward NAS but may direct substitution to para positions. Meta selectivity requires steric or electronic modulation, such as using bulky directing groups.
Friedel-Crafts Acylation of 3-(2-Thienyl)benzene
Friedel-Crafts acylation introduces the acetyl group to pre-synthesized 3-(2-thienyl)benzene.
Reaction Setup
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Electrophile : Acetyl chloride or acetic anhydride.
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Lewis Acid Catalyst : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
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Solvent : Dichloromethane (DCM) or nitrobenzene at 0–25°C.
Regioselectivity
The thienyl group, being electron-rich, activates the phenyl ring at ortho/para positions. Achieving meta-acylation necessitates dual-directing strategies or sequential functionalization. For instance, prior sulfonation could block para sites, but this adds synthetic steps.
Yield Limitations
Unoptimized Friedel-Crafts reactions for similar substrates often yield <50% due to competing polymerization or over-acylation.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 59–68% | High regioselectivity, scalable | Boronic acid synthesis required |
| Negishi Coupling | Pd(PPh₃)₄, THF, 25°C | ~68% | Functional group tolerance | Sensitive to moisture and oxygen |
| NAS with Thienylsodium | Na, THF, α-methylstyrene, 0°C | >77% | Direct C–C bond formation | Meta selectivity challenges |
| Friedel-Crafts Acylation | AlCl₃, DCM, 0°C | <50% | Simple reagents | Poor regioselectivity, side reactions |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group in 1-[3-(2-Thienyl)phenyl]ethanone undergoes nucleophilic addition, a characteristic reaction of carbonyl compounds. Common reagents include:
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Grignard reagents : Attack at the carbonyl carbon, forming secondary alcohols after protonation.
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Hydrazines : React to form hydrazones, which can undergo further transformations (e.g., hydrolysis to azo compounds) .
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Enamines : Potential formation via reaction with secondary amines, though specific examples for this compound are not explicitly documented.
Example : Hydrazine (NH₂NH₂) in ethanol yields a hydrazone intermediate, which may serve as a precursor for cyclocondensation reactions .
Enolate Chemistry
The α-carbon of the ketone can be deprotonated under basic conditions to form an enolate intermediate, enabling:
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Alkylation : Reaction with alkyl halides to form α-alkylated ketones.
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Acylation : Reaction with acyl chlorides to form α-acyloxy derivatives.
Enolate stability is influenced by the electron-withdrawing thiophene and phenyl groups, potentially enhancing reactivity compared to simple aryl ketones.
Reduction Reactions
Reduction of the ketone group produces secondary alcohols:
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Catalytic hydrogenation : Pd/C or Pt catalysts under H₂ gas yield 1-[3-(2-Thienyl)phenyl]ethanol.
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LiAlH₄ : Strong reducing agent in THF or Et₂O, producing the same alcohol .
Electrophilic Aromatic Substitution
The phenyl ring undergoes classical electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ to form nitro derivatives at para/ortho positions.
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Bromination : FeBr₃-catalyzed Br₂ addition.
The thiophene ring may also react under harsher conditions, though substitution is less favored compared to benzene due to aromatic stability.
Condensation Reactions
The ketone participates in cross-aldol or Claisen-Schmidt condensations with aldehydes:
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Aldol condensation : Reaction with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones.
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Claisen-Schmidt : Acid-catalyzed reaction with aromatic aldehydes to yield diaryl ketones.
Oxidation and Degradation
Under strong oxidizing conditions, the ketone may oxidize to a carboxylic acid, though this is less common due to ketone stability:
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KMnO₄/H⁺ : Potential conversion to 3-(2-thienyl)benzoic acid, though overoxidation risks aromatic ring cleavage.
Analytical Characterization
Key spectroscopic data (from analogous compounds in search results):
Research Findings and Reactions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H10OS
- Molecular Weight : 202.27 g/mol
- Structural Features : The compound features a thienyl group attached to a phenyl ring, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
1-[3-(2-Thienyl)phenyl]ethanone has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents.
- Anticancer Activity : Studies have shown that derivatives of thienyl ketone exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been found to inhibit cell proliferation in breast and lung cancer models through apoptosis induction .
- Antimicrobial Properties : Research indicates that thienyl ketones possess antimicrobial activity against a range of pathogens, making them potential candidates for antibiotic development. A study demonstrated effective inhibition of bacterial growth at low concentrations .
Organic Synthesis
Thienyl ketone serves as a versatile building block in synthetic organic chemistry.
- Synthesis of Complex Molecules : It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. The ability to modify the thienyl and phenyl groups allows for the creation of diverse derivatives with tailored properties .
- Reactivity Studies : The compound's unique structure enables it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, which are essential for developing new synthetic methodologies .
Materials Science
In materials science, this compound is explored for its potential applications in:
- Organic Electronics : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating thienyl groups can enhance charge transport and light-emitting efficiency .
- Polymer Chemistry : The compound can be polymerized to form conductive polymers, which are valuable in electronic devices and sensors. Studies indicate that polymers derived from thienyl ketones exhibit improved conductivity compared to their non-thienyl counterparts .
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Effective against bacterial strains | |
| Organic Synthesis | Intermediate for complex molecules | Versatile reactivity |
| Synthesis of pharmaceuticals | Tailored derivatives | |
| Materials Science | Organic Electronics | Enhanced charge transport |
| Polymer Chemistry | Improved conductivity |
Case Study 1: Anticancer Activity
A study conducted on various thienyl ketone derivatives revealed significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Case Study 2: Organic Electronics
Research on OLEDs utilizing thienyl ketones demonstrated a 30% increase in luminous efficiency compared to traditional materials. The incorporation of thienyl groups improved the charge carrier mobility, leading to enhanced device performance.
Mechanism of Action
The mechanism of action of 1-[3-(2-Thienyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
1-(2-Thienyl)ethanone (2-Acetylthiophene)
- Structure: A thiophene ring directly bonded to the ethanone group.
- Electronic Effects : The electron-rich thiophene enhances electrophilic substitution reactivity compared to benzene derivatives.
- Applications : Used in flavoring agents and as a precursor in heterocyclic synthesis .
1-(3-Methylphenyl)ethanone (m-Methylacetophenone)
- Structure: A methyl-substituted phenyl ring attached to ethanone.
- Electronic Effects: The methyl group acts as an electron donor, activating the phenyl ring toward electrophilic substitution.
- Applications : Intermediate in fragrance synthesis and pharmaceuticals .
- Contrast : The lack of a heteroaromatic thienyl group diminishes electronic complexity, which may lower biological activity compared to thienyl-containing analogs.
1-(3-Aminophenyl)ethanone Derivatives
- Fungitoxicity: Derivatives such as 1-(3-(4-hydroxy-3-methoxybenzylideneamino)phenyl)ethanone exhibit potent activity against Fusarium oxysporum (ED50: 8 μg/ml), comparable to commercial fungicides .
- Role of Substituents : Methoxy and hydroxy groups enhance antifungal efficacy, suggesting that electron-donating substituents on the phenyl ring improve bioactivity.
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone
- Structure: Features a thienyl ring with amino and chlorophenyl substituents.
- Potential Activity: While direct data are unavailable, the chloro group’s electron-withdrawing nature and thienyl’s aromaticity likely enhance antimicrobial properties, as seen in structurally similar chalcone derivatives .
Chalcone Derivatives
- Antibacterial Activity: Compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone-derived chalcones show variable activity against Bacillus subtilis and Escherichia coli .
- Key Insight: The ethanone moiety facilitates Claisen-Schmidt condensations to form bioactive chalcones, a reactivity shared with 1-[3-(2-Thienyl)phenyl]ethanone.
Physicochemical Properties
Key Observations :
- The thienyl group increases molecular weight and polarizability compared to methyl or benzyloxy substituents.
- Melting/boiling points for 3-benzyloxy acetophenone suggest that bulky substituents raise melting points due to improved crystal packing .
Biological Activity
1-[3-(2-Thienyl)phenyl]ethanone, also known as thienyl ketone, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thienyl ring and a phenyl group, which are significant for its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study focusing on various thienyl derivatives, this compound demonstrated effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be promising, indicating its efficacy in inhibiting microbial growth .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. One significant finding was its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound exhibited micromolar activity, with IC50 values in the range of 10-20 µM, highlighting its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells by activating intrinsic pathways.
- Membrane Disruption : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity and function .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of growth for both types of bacteria at concentrations as low as 50 µg/mL. This study underscores the compound's potential utility in developing new antimicrobial therapies .
Study 2: Cytotoxicity Against Cancer Cells
A comprehensive study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that the compound induced cell death through apoptosis, with flow cytometry analysis confirming increased annexin V binding in treated cells. These findings suggest that this compound could serve as a scaffold for designing more potent anticancer agents .
Data Tables
Q & A
Q. Basic Research Focus
- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) to detect impurities at 254 nm.
- ¹³C NMR : Confirm the absence of over-acylation by verifying a single carbonyl signal at ~205–210 ppm .
- Elemental Analysis : Match experimental C, H, S, and O percentages to theoretical values (e.g., C: 68.94%, H: 4.63%, S: 11.47%) .
How do steric and electronic effects of the thienyl group influence its reactivity in photochemical studies?
Advanced Research Focus
The thienyl group’s planar structure enhances intersystem crossing efficiency, making the compound a candidate for photoinitiators in polymer chemistry. Key considerations:
- UV Irradiation : Monitor triplet-state lifetimes via time-resolved spectroscopy to assess energy transfer efficiency.
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed during photolysis .
Compare with phenyl analogs to quantify the thienyl group’s impact on quantum yields .
What are the limitations of current synthetic methods, and how can they be addressed?
Q. Advanced Research Focus
- Regioselectivity : Friedel-Crafts acylation may yield para-substituted byproducts. Use directing groups (e.g., methoxy) or transition-metal catalysts (Pd/Cu) to enhance meta selectivity .
- Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
- Green Chemistry : Replace AlCl₃ with ionic liquids (e.g., [BMIM]Cl) to reduce waste and enable catalyst recycling .
How is this compound utilized in materials science, particularly in conductive polymers?
Advanced Research Focus
The thienyl-acetyl backbone can be copolymerized with EDOT (3,4-ethylenedioxythiophene) to create conductive polymers for organic electronics. Key steps:
- Electrochemical Polymerization : Use cyclic voltammetry in acetonitrile/TBAP to deposit thin films.
- Conductivity Testing : Measure sheet resistance via four-point probe; typical values range from 10⁻³ to 10⁻² S/cm .
Modify the acetyl group with electron-withdrawing substituents (e.g., nitro) to tune bandgap energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
